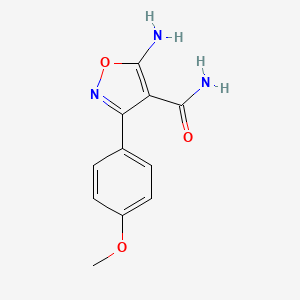

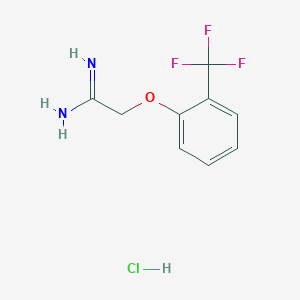

5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The presence of the amino group (NH2) and the methylphenyl group suggests that this compound may have unique reactivity and properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through cyclization reactions, condensation reactions, or substitution reactions . The exact method would depend on the starting materials and the required conditions .Molecular Structure Analysis

The molecular structure of such compounds typically involves a planar ring system due to the sp2 hybridization of the atoms in the oxazole ring. The presence of the amino and methylphenyl groups could introduce steric effects that may influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxazole derivatives are known to participate in a variety of chemical reactions. These can include electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors like solubility, melting point, boiling point, and stability could be influenced by the presence and position of the functional groups .Aplicaciones Científicas De Investigación

Synthesis Techniques

A two-step synthesis process involving intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides is reported for producing 2-phenyl-4,5-substituted oxazoles, related to the 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide structure. This method offers an efficient route to introduce various functionalities into the oxazole ring, enhancing its chemical diversity (Kumar et al., 2012).

Chemical Rearrangements

The Cornforth rearrangement, optimized using microwave-assisted procedures, provides an effective method for preparing substituted 5-aminooxazoles. This technique demonstrates the feasibility of modifying the oxazole ring, which is central to the chemical structure of interest, showing potential for diverse applications in chemical synthesis (Nolt et al., 2006).

Biological Activities and Applications

Antimicrobial Properties

A study on new 1,2,4-triazole derivatives, which share a similar heterocyclic motif with this compound, revealed that certain compounds exhibit significant antimicrobial activities. These findings suggest potential antimicrobial applications for structurally related oxazoles (Bektaş et al., 2007).

Antitubercular Activity

Thiazolidine derivatives, synthesized from 2-amino-5-nitrothiazole, demonstrate noteworthy antitubercular properties. Although the core structure differs from this compound, the presence of nitrogen-rich heterocycles in both structures suggests potential for similar biological activities (Samadhiya et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide is monoamine oxidase (MAO) . MAO plays a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Mode of Action

This compound likely interacts with its target, MAO, by binding to it and inhibiting its function . This inhibition prevents the breakdown of key neurotransmitters, thereby elevating their levels in nerve endings . The presence of the benzene ring in the compound allows for resonance stabilization, which may influence the compound’s interaction with its target .

Biochemical Pathways

By preventing the breakdown of serotonin, dopamine, and norepinephrine, this compound can potentially prolong the activity of these neurotransmitters in the central nervous system .

Pharmacokinetics

The presence of the benzene ring and the compound’s potential for resonance stabilization may influence its pharmacokinetic properties .

Result of Action

The inhibition of MAO and the subsequent elevation of neurotransmitter levels can have various molecular and cellular effects. For instance, it can lead to prolonged neurotransmitter activity in the central nervous system, which may aid in antidepressant effects .

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-3-(2-methylphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-4-2-3-5-7(6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAODLPGUNAADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=C2C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

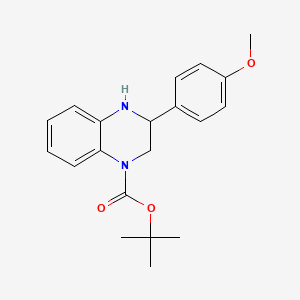

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)

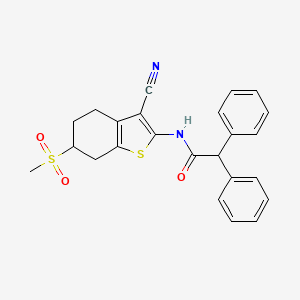

![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)

![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)

![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)

![tert-Butyl N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]carbamate](/img/structure/B6341727.png)

![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)

![tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341746.png)

![Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6341762.png)